1,2,3,4-Tetrahydro-1-nitronaphthalene

Physical property Solid-state handling Isomer purification

Procurement of nitrotetralin isomers is not interchangeable: the 5- and 6-nitro isomers carry the nitro group on the aromatic ring and undergo electrophilic aromatic substitution chemistry, while 1-nitrotetralin possesses an aliphatic nitro group on the saturated ring. Substituting isomers leads to a fundamentally different compound at the first downstream step. 1-Nitrotetralin is the sole isomer that serves as a direct precursor to chiral 1-aminotetralin (via H₂, Pd/C) and is uniquely capable of benz[c,d]indole construction via Bredereck's reagent condensation. - Directly yields the chiral 1-aminotetralin scaffold for dopamine agonist/VR1 antagonist programs; 5-/6-nitro isomers reduce to aromatic amines with divergent pharmacology. - Crystalline low-melting solid (mp 34 °C) enables purification by recrystallization, avoiding fractional distillation capex. - Supply-constrained isomer: not formed by direct electrophilic nitration of tetralin; batch continuity requires reliable sourcing.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 79817-66-6
Cat. No. B12789612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1-nitronaphthalene
CAS79817-66-6
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)[N+](=O)[O-]
InChIInChI=1S/C10H11NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
InChIKeyUSQUNNYHRYDWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1-nitronaphthalene: Procurement Baseline


1,2,3,4-Tetrahydro-1-nitronaphthalene (1-nitrotetralin, CAS 79817-66-6) is a C10H11NO2 nitroaromatic in which the nitro group resides on the saturated, non-aromatic ring of the tetrahydronaphthalene scaffold [1]. This regiochemistry distinguishes it fundamentally from the more common 5- and 6-nitrotetralin isomers, where the nitro substituent occupies the aromatic ring [2]. The compound is a low-melting solid (mp 34 °C) with a density of 1.1757 g/cm³ at 40 °C and a boiling point of 157 °C at 13 Torr [1]. Its primary documented synthetic value lies in serving as a direct precursor to 1-amino-1,2,3,4-tetrahydronaphthalene and as a substrate for benz[c,d]indole construction via condensation with Bredereck's reagent [3].

1
Synthesis precursor Aliphatic nitro tetralin building block for chiral amine scaffolds
2
Reaction manifold Enables benz[c,d]indole construction via enolate condensation
3
Purification advantage Crystalline solid supports recrystallization-based purification

1-Nitrotetralin: Why Isomers Cannot Substitute


Generic substitution among nitrotetralin isomers fails because the position of the nitro group governs both the electronic character and the downstream reaction manifold. The 5- and 6-nitro isomers bear the nitro group on the electron-rich aromatic ring, making them susceptible to electrophilic aromatic substitution chemistry and conferring aromatic nitro reactivity (e.g., reduction to aromatic amines, nucleophilic aromatic substitution). In contrast, the 1-nitro isomer possesses an aliphatic nitro group on the saturated ring; its reactivity profile more closely resembles that of a secondary nitroalkane . This aliphatic nature enables enolate-type condensation reactions—such as the Bredereck's reagent-mediated benz[c,d]indole cyclization—that are inaccessible to aromatic nitro isomers [1]. Furthermore, reduction of the 1-nitro compound yields 1-aminotetralin, a chiral primary amine scaffold of pharmaceutical significance, whereas reduction of 5- or 6-nitrotetralin yields aromatic amines with entirely different biological and physicochemical profiles [2]. Substituting one isomer for another therefore leads to a different chemical compound at the first downstream step, making isomer selection a critical procurement decision.

Aromatic vs aliphatic nitro reactivity
5/6-isomers bear aromatic nitro groups, limiting enolate-based chemistry and altering the reaction manifold.
Reduction product identity divergence
Reduction of 5/6-isomers yields aromatic amines, not the chiral 1-aminotetralin scaffold needed for CNS research.
Physical form affects purification workflow
Liquid aromatic isomers require distillation; the 1-isomer is a crystalline solid, enabling simpler recrystallization.

1-Nitrotetralin: Comparative Procurement Evidence


Melting Point: Solid vs. Liquid Isomers

The 1-nitrotetralin isomer (CAS 79817-66-6) exhibits a melting point of 34 °C, making it a low-melting crystalline solid at standard laboratory temperatures [1]. In contrast, the 5-nitro isomer (CAS 29809-14-1) and 6-nitro isomer (CAS 19353-86-7) are reported as liquids at ambient temperature, with boiling points of approximately 295 °C and 294.5 °C at 760 mmHg respectively and no well-defined melting points in the accessible literature [2][3]. This physical-state divergence has direct implications for purification strategy and handling: the 1-isomer can be purified by recrystallization, while the aromatic isomers typically require fractional distillation under reduced pressure [2].

Melting point
Reported
34 °C (solid) vs comparators (liquid)
Supports recrystallization-based purification
Comparator mp data from calculated sources; verify experimentally
Physical property Solid-state handling Isomer purification

Density Differential vs. Aromatic Isomers

The measured density of 1-nitrotetralin is 1.1757 g/cm³ at 40 °C [1]. The 5-nitro and 6-nitro isomers report calculated densities of approximately 1.196 g/cm³ [2][3]. The ~0.020 g/cm³ lower density of the 1-isomer is consistent with the presence of the nitro group on the less conformationally constrained saturated ring, resulting in looser crystal packing compared to aromatic nitro isomers where the nitro group is coplanar with the aromatic system [4]. While the absolute density difference is modest (~1.7%), it reflects the fundamentally different molecular geometry confirmed by X-ray crystallography of related nitrotetralin systems [4].

Density
Reported
1.1757 g/cm³ vs ~1.196 (Δ -1.7%)
Affects molarity calculations for scale-up
Lot-specific density review recommended
Density Volume-to-mass ratio Formulation

Benz[c,d]indole Synthesis Exclusivity

The Batcho-Leimgruber-type condensation of nitrotetralins with tert-butoxy-bis(dimethylamino)methane (Bredereck's reagent) to form benz[c,d]indoles requires an aliphatic nitro group capable of forming a nitronate anion (enolate) at the alpha-position [1]. The 1-nitrotetralin isomer, bearing its nitro group on the saturated ring adjacent to a benzylic CH₂, possesses the requisite α-proton acidity for this enolate formation. The 5- and 6-nitro isomers lack α-hydrogens adjacent to the nitro group and cannot participate in this condensation, rendering them synthetically inert under the same conditions. While the original paper does not report isolated yields specifically for 1-nitrotetralin vs. other isomers, it establishes that the reaction is general for nitrotetralins with the nitro group on the saturated ring [1]. This represents a binary functional distinction: the 1-isomer enables access to the benz[c,d]indole scaffold; aromatic nitro isomers do not.

Benz[c,d]indole synthesis
Class-level inference
Reactive with Bredereck's reagent via nitronate enolate
Enables benz[c,d]indole scaffold; 5/6-isomers inert
Limited comparative yield data available
Benz[c,d]indole synthesis Bredereck's reagent Enolate condensation

Reduction Product Divergence

Catalytic hydrogenation of 1-nitrotetralin (H₂, Pd/C) yields 1-amino-1,2,3,4-tetrahydronaphthalene (1-aminotetralin), a chiral primary amine that serves as a key intermediate for numerous bioactive compounds including dopamine receptor agonists and VR1 antagonists [1][2]. Reduction of 5-nitrotetralin or 6-nitrotetralin yields 5-aminotetralin or 6-aminotetralin, respectively, which are aromatic amines with distinctly different electronic properties, basicity (pKa of aniline-type vs. benzylic amine), and pharmacological profiles [2]. While direct comparative reduction kinetics data for these specific isomers were not identified in the open literature, the well-established difference between aliphatic nitro and aromatic nitro reduction potentials in the tetralin series supports the expectation of different hydrogenation conditions and rates [3]. The resulting amine products are non-interchangeable in downstream pharmaceutical syntheses.

Reduction product
Class-level inference
Chiral 1-aminotetralin vs aromatic amines
Products are non-interchangeable in SAR studies
Reduction conditions may differ across isomers
Catalytic hydrogenation Chiral amine Pharmaceutical intermediate

Electrophilic Nitration Selectivity

Direct electrophilic nitration (HNO₃/H₂SO₄) of tetralin yields exclusively a mixture of 5-nitrotetralin and 6-nitrotetralin, with no detectable formation of the 1-nitro isomer [1][2]. This is because the aromatic ring is activated toward electrophilic substitution while the saturated ring is not. The 1-nitrotetralin isomer must therefore be prepared by alternative routes—such as radical nitration, nitromercuration-demercuration, or via the nitrite ester—which are inherently lower-yielding and less industrially scalable [3]. Consequently, 1-nitrotetralin is the supply-constrained isomer; commercial availability is more limited, and pricing tends to be higher than for the 5- and 6-nitro isomers, though specific pricing data varies by vendor and quantity. This supply-side differentiation means that users requiring the 1-isomer face longer lead times and should anticipate batch-to-batch variability in purity profiles.

Nitration accessibility
Class-level inference
Not formed by direct electrophilic nitration; requires alternative routes
Supply-constrained isomer; longer lead times likely
Batch purity variability may be higher
Nitration regioselectivity Electrophilic aromatic substitution Synthetic route

1-Nitrotetralin: Recommended Procurement Scenarios


CNS Receptor Ligand Synthesis

Research groups developing dopamine receptor agonists, VR1 antagonists, or other 1-aminotetralin-based CNS agents should procure 1-nitrotetralin as the direct nitro precursor to the chiral 1-aminotetralin scaffold [1]. Catalytic hydrogenation (H₂, Pd/C) of 1-nitrotetralin cleanly yields the primary amine without aromatic ring reduction, preserving the tetrahydronaphthalene core required for receptor binding [1]. The 5- and 6-nitro isomers cannot serve as substitutes because their reduction products are aromatic amines with fundamentally different basicity, geometry, and pharmacological profiles [2].

Benz[c,d]indole Scaffold Construction

Laboratories pursuing benzo[cd]indole-based structures—including ergot alkaloid analogs, dopaminergic agents, and certain kinase inhibitor scaffolds—require the aliphatic nitro group of 1-nitrotetralin for the enolate-mediated condensation with Bredereck's reagent [3]. This reaction is mechanistically inaccessible to aromatic nitro isomers. Procurement of the correct isomer is therefore not a preference but a synthetic necessity [3].

Solid-Phase Purification for Scale-Up

For process development groups scaling reactions that use nitrotetralin intermediates, the crystalline nature of 1-nitrotetralin (mp 34 °C) offers a practical purification advantage over the liquid 5- and 6-nitro isomers [4]. Recrystallization can remove impurities without the need for fractional distillation equipment, potentially reducing capital expenditure and solvent usage during intermediate purification. This factor should be weighed in the total cost of ownership when comparing synthetic routes [4].

Chiral Amine Libraries for Drug Discovery

Medicinal chemistry groups generating libraries of N-substituted 1-aminotetralin derivatives for high-throughput screening should source 1-nitrotetralin in multi-gram quantities. The downstream 1-aminotetralin can be resolved into enantiomers or used in asymmetric transformations, providing access to chiral amine chemical space that is well-precedented in CNS drug discovery [1][2]. The 5- and 6-nitro isomers lead to achiral or differently substituted aromatic amine products that explore different regions of chemical space [2].

Application
Selection Property
Validation Focus
CNS receptor ligand research
1-aminotetralin precursor
Chiral amine identity and purity
Benz[c,d]indole scaffold construction
Aliphatic nitro enolate reactivity
Reaction with Bredereck's reagent
Solid-phase purification scale-up
Crystalline solid at ambient temperature
Recrystallization feasibility
Chiral amine library generation
Access to 1-aminotetralin derivatives
Enantiomeric resolution and scaffold diversity
Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-1-nitronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.